N-Methyl-N-phenylcyclobutanecarboxamide
Description
N-Methyl-N-phenylcyclobutanecarboxamide is a cyclobutane-based carboxamide derivative characterized by a four-membered cyclobutane ring substituted with a methyl group, a phenyl group, and a carboxamide moiety. Cyclobutane derivatives are of interest in medicinal chemistry due to their unique ring strain, which can influence binding affinity and metabolic stability .
Properties
CAS No. |
71473-94-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-methyl-N-phenylcyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO/c1-13(11-8-3-2-4-9-11)12(14)10-6-5-7-10/h2-4,8-10H,5-7H2,1H3 |
InChI Key |
OAUSWVPVBMHKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-phenylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-phenylamine to yield the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide to the corresponding amine.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-methyl-N-phenylcyclobutylamine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-Methyl-N-phenylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ring Sizes
(a) Cyclopropane Derivatives
- N-(2-bromo-5-(trifluoromethyl)phenyl)-N,N1-dimethylcyclopropanecarboxamide (1a) :
This cyclopropane analogue features a three-membered ring, introducing higher ring strain compared to cyclobutane. Such strain may enhance reactivity but reduce metabolic stability. The trifluoromethyl and bromo substituents likely increase lipophilicity, contrasting with the phenyl and methyl groups in the target compound . - The cyclopropane ring’s smaller size may limit conformational flexibility .
(b) Cyclopentane Derivatives
- The methoxyphenyl group introduces electron-donating effects, which could alter electronic properties and bioavailability compared to the methyl-phenyl substitution in the target compound .
(c) Other Cyclobutanecarboxamides
- However, the methoxy group may counterbalance this with electron-donating effects, illustrating how substituent placement modulates activity .
Physicochemical and Pharmacological Trends
The table below summarizes key differences among selected analogues:
Stability and Bioactivity Considerations
- Cyclobutane (4-membered) offers a compromise between strain and stability, while cyclopentane (5-membered) minimizes strain .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, which may improve target binding but reduce solubility. Conversely, methoxy or amino groups () can improve solubility and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
